

A Comparative Guide to the Characterization of 4-Fluoro-3-methoxyaniline Derivatives

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Compound of Interest

Compound Name: 4-Fluoro-3-methoxyaniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization and biological activities of various derivatives of **4-fluoro-3-methoxyaniline**. This key scaffold is integral in the development of novel therapeutic agents, and understanding the properties of its derivatives is crucial for advancing drug discovery. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes a relevant signaling pathway to provide a comprehensive resource.

Introduction to 4-Fluoro-3-methoxyaniline and Its Derivatives

4-Fluoro-3-methoxyaniline is an aromatic amine that serves as a versatile building block in medicinal chemistry. The presence of the fluorine atom and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, such as metabolic stability, binding affinity, and bioavailability. This guide explores several classes of derivatives synthesized from this precursor, including Schiff bases, amides, and more complex heterocyclic structures, and compares their analytical characteristics and biological performance.

Comparative Data of 4-Fluoro-3-methoxyaniline Derivatives

The following tables summarize the key physical, spectral, and biological data for **4-fluoro-3-methoxyaniline** and a selection of its derivatives, providing a basis for comparison.

Table 1: Physicochemical and Spectroscopic Data of **4-Fluoro-3-methoxyaniline** and Its Isomers

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Key ¹ H NMR Signals (ppm, Solvent)	Key IR Bands (cm ⁻¹)
4-Fluoro-3-methoxyaniline	64465-53-8	C ₇ H ₈ FNO	141.14	Not specified	Data available through chemical suppliers	Data available through PubChem[1]
3-Fluoro-4-methoxyaniline	366-99-4	C ₇ H ₈ FNO	141.14	81-83	Data available through PubChem[2]	Data available through PubChem[2]
4-Fluoro-2-methoxyaniline	450-91-9	C ₇ H ₈ FNO	141.14	Not specified	Not specified	Not specified

Table 2: Biological Activity of Selected **4-Fluoro-3-methoxyaniline** Derivatives

Derivative Class	Specific Compound Example	Target	Activity Metric	Result	Reference
Schiff Base	N-(4-chlorobenzylidene)-4-fluoro-3-methoxyaniline	Staphylococcus aureus (MRSA)	Zone of Inhibition (mm)	~10	[3]
Amide	N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide	Hepatitis B Virus (HBV)	IC ₅₀	1.99 μM (wild-type), 3.30 μM (drug-resistant)	[4]
Quinoline	3-(3-Fluoro-4-methoxyphenyl)-6,7-dimethoxyquinoline	PDGF Receptor Tyrosine Kinase	IC ₅₀	< 20 nM	
Proguanil Analog	N-1-Alkyl-N-5-(4-trifluoromethylphenyl)proguanil	Human Cancer Cell Lines	Antiproliferative Activity	Significantly better than proguanil	

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4-fluoro-3-methoxyaniline** derivatives are crucial for reproducibility and further development.

Synthesis of Schiff Base Derivatives

Schiff bases are commonly synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.

General Procedure:

- Dissolve **4-fluoro-3-methoxyaniline** in a suitable solvent, such as ethanol or methanol.
- Add an equimolar amount of the desired substituted aromatic aldehyde.
- Add a catalytic amount of an acid, such as glacial acetic acid.
- Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.
- Filter the solid product, wash with cold solvent, and dry under vacuum.
- Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.

Characterization Techniques

NMR is used to determine the molecular structure of the synthesized derivatives.

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- ^1H NMR Parameters:
 - Spectrometer: 300-600 MHz.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-5 s.
- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled.
 - Number of Scans: >1000, depending on concentration.

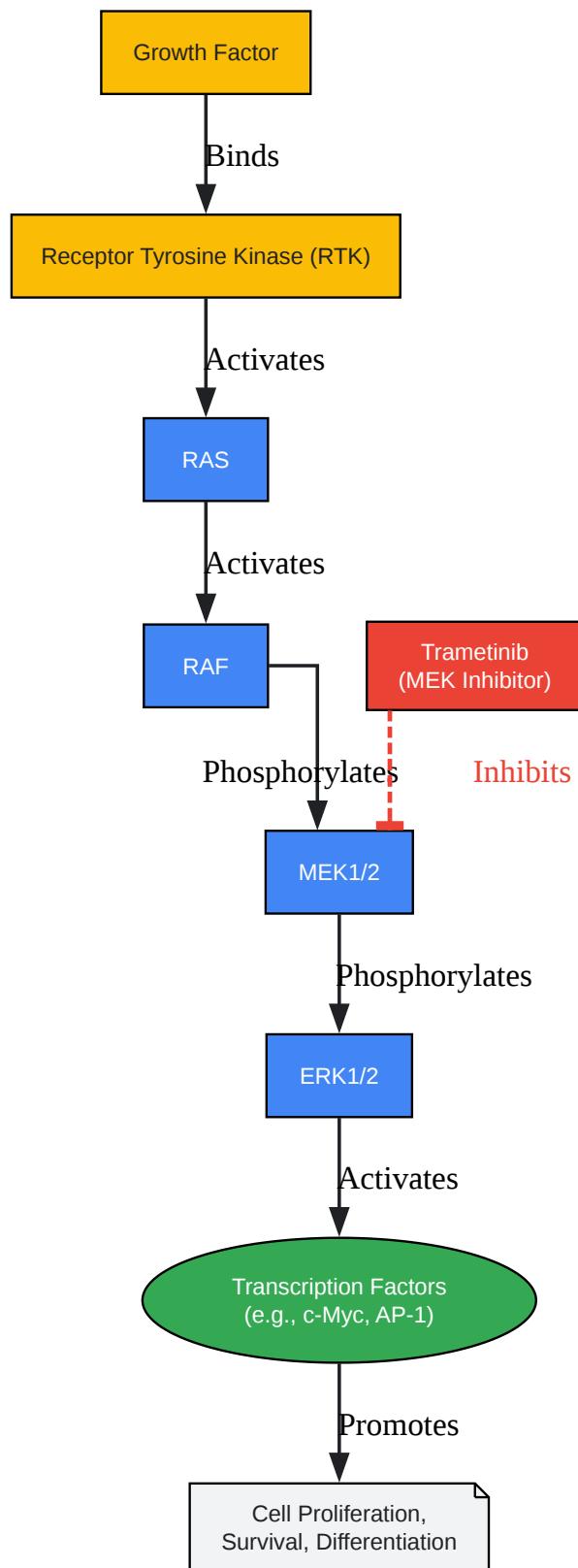
FTIR is used to identify the functional groups present in the molecule.

- Sample Preparation (KBr Pellet Method):
 - Mix 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Grind the mixture to a fine powder.
 - Press the mixture in a hydraulic press to form a transparent pellet.
- Data Acquisition:
 - Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Record the spectrum and perform a background subtraction.

Signaling Pathway and Mechanism of Action

Derivatives of **4-fluoro-3-methoxyaniline** are often investigated as kinase inhibitors. A prominent example of a drug with a similar structural motif is Trametinib, a MEK inhibitor used in cancer therapy. The mechanism of action of MEK inhibitors provides a valuable model for understanding the potential biological effects of novel **4-fluoro-3-methoxyaniline** derivatives.

The diagram below illustrates the MAPK/ERK signaling pathway and the inhibitory action of MEK inhibitors like Trametinib. This pathway is crucial for cell proliferation and survival, and its dysregulation is common in many cancers.



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Caption: The MAPK/ERK signaling cascade and the inhibitory action of Trametinib.

Conclusion

The **4-fluoro-3-methoxyaniline** scaffold is a valuable starting point for the development of a diverse range of biologically active compounds. The data and protocols presented in this guide offer a comparative framework for researchers to evaluate and characterize novel derivatives. The exploration of their mechanisms of action, exemplified by the inhibition of key signaling pathways like MAPK/ERK, will continue to be a promising avenue for the discovery of new therapeutic agents.

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